Lipophilicity Profile: XLogP3-AA Comparison
The 3-nitrophenyl (meta) isomer demonstrates an intermediate lipophilicity (XLogP3-AA = 2.3) compared to its ortho and para analogs. This directly influences membrane permeability and solubility, a key differentiator for lead optimization where balancing LogP is critical for oral bioavailability and avoiding metabolic instability [1]. The ortho isomer is predicted to be more lipophilic (XLogP3-AA = 2.5), while the para isomer is identical in computed value (XLogP3-AA = 2.3) but differs significantly in other parameters [2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one: XLogP3-AA = 2.5; 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one: XLogP3-AA = 2.3 |
| Quantified Difference | The target meta isomer is 0.2 log units more polar than the ortho isomer, potentially translating to a ~1.6-fold difference in partition coefficient. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07). |
Why This Matters
A difference of 0.2 LogP units can significantly impact a compound's off-target binding and metabolic clearance rate, making the meta isomer a superior starting point for programs requiring a balanced polarity profile.
- [1] PubChem. (2025). Compound Summary: 4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (CID 137702916). View Source
- [2] PubChem. (2025). Compound Summary for regioisomers: 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one and 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one. National Center for Biotechnology Information. View Source
